molecular formula C21H25N3O2 B13456528 Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13456528
M. Wt: 351.4 g/mol
InChI Key: YZUAOXSNOPZESG-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the preparation of pyrazole derivatives through the reaction of α,β-alkynyl ketones with hydrazine monohydrate, followed by cyclization catalyzed by gold or sodium hydride . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

  • 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine
  • Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H25N3O2/c1-6-26-21(25)18-14(4)22-20-19(16-10-8-7-9-11-16)17(12-13(2)3)23-24(20)15(18)5/h7-11,13H,6,12H2,1-5H3

InChI Key

YZUAOXSNOPZESG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)CC(C)C)C3=CC=CC=C3)N=C1C)C

Origin of Product

United States

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